1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one

Description

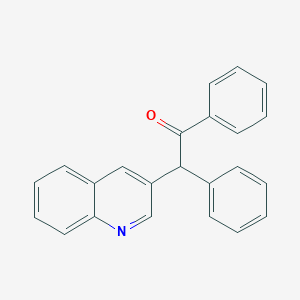

1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one is a ketone-based organic compound featuring a central ethanone scaffold substituted with phenyl and quinolin-3-yl groups.

Properties

CAS No. |

918648-57-4 |

|---|---|

Molecular Formula |

C23H17NO |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1,2-diphenyl-2-quinolin-3-ylethanone |

InChI |

InChI=1S/C23H17NO/c25-23(18-11-5-2-6-12-18)22(17-9-3-1-4-10-17)20-15-19-13-7-8-14-21(19)24-16-20/h1-16,22H |

InChI Key |

NVUSMKJPQIFUGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE typically involves the condensation of quinoline derivatives with benzophenone derivatives. One common method includes the use of Friedel-Crafts acylation, where quinoline is reacted with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Quinoline carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one is classified as a ketone with the molecular formula C₁₉H₁₅N₁O. It possesses a diphenyl moiety combined with a quinoline derivative, contributing to its notable reactivity and biological properties. The compound has a molecular weight of 323.4 g/mol, which facilitates its interactions in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism may involve the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication. This property positions it as a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also shown potential anticancer effects, particularly through inducing apoptosis in cancer cells. Studies have demonstrated that it interacts with specific cellular targets, leading to cell cycle arrest and programmed cell death. This aspect is critical for its exploration as a therapeutic agent against various cancers.

Organic Synthesis Applications

Due to its versatile chemical structure, this compound can undergo various transformations that are valuable in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules, including other quinoline derivatives and biologically active compounds.

Case Study 1: Antimicrobial Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on MCF7 breast cancer cells revealed that it significantly reduced cell viability at low concentrations. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways, suggesting further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues vary in the substituents at the 2-position of the ethanone core, significantly altering reactivity and functionality:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The quinolin-3-yl group (electron-withdrawing) in the target compound likely enhances stability and π-stacking compared to electron-donating groups like pyrrolidine or piperazine .

- Bioactivity: Thiazole-imino derivatives exhibit anticancer activity via metal complexation, while imidazole-pyranoquinoline analogs show cholinesterase inhibition and low hepatotoxicity .

Biological Activity

1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a diphenyl moiety combined with a quinoline derivative, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C23H19N, with a molecular weight of approximately 323.4 g/mol. It is classified as a ketone and exhibits notable chemical reactivity that allows for various synthetic transformations. The compound's structure is illustrated below:

Research indicates that this compound possesses several mechanisms of action:

1. Antimicrobial Activity:

The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition contributes to its antimicrobial properties, making it a candidate for further development in treating bacterial infections.

2. Anticancer Effects:

Studies suggest that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to programmed cell death .

3. Enzyme Inhibition:

It may also inhibit specific enzymes or receptors involved in tumor progression and metastasis, further supporting its potential as an anticancer agent.

Biological Activity Data

The biological activity of this compound has been evaluated across different studies. Below is a summary of key findings:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | UO-31 Renal Cancer | 15 | Significant growth inhibition |

| Study B | MDA-MB-231 Breast Cancer | 10 | Induction of apoptosis |

| Study C | PC-3 Prostate Cancer | 12 | Decreased cell viability |

Case Studies

Several case studies have explored the efficacy of this compound in vitro:

Case Study 1: Anticancer Activity in Renal Cancer Cells

In vitro studies demonstrated that this compound exhibited significant growth inhibition in UO-31 renal cancer cells with an IC50 value of 15 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Effects on Breast Cancer Cells

Another study focused on MDA-MB-231 breast cancer cells, where the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events .

Case Study 3: Prostate Cancer Cell Sensitivity

In PC-3 prostate cancer cells, treatment with 12 µM of the compound resulted in a significant decrease in cell viability (approximately 56%). The study highlighted the potential for this compound to act as a therapeutic agent against prostate cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.